molecular formula C17H14N2O3 B15063596 4-(Benzyloxy)-2-nitronaphthalen-1-amine

4-(Benzyloxy)-2-nitronaphthalen-1-amine

Cat. No.: B15063596
M. Wt: 294.30 g/mol
InChI Key: LENNPDLPUDGLAF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-nitronaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group at the 4-position, a nitro group at the 2-position, and an amine group at the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-nitronaphthalen-1-amine typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method includes the nitration of naphthalene to introduce the nitro group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the reduction of the nitro group to an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-nitronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to quinones or other oxidized products.

Scientific Research Applications

4-(Benzyloxy)-2-nitronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-nitronaphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a nitro group.

    4-(Benzyloxy)-2-hydroxybenzylideneamine: Contains a Schiff base linkage instead of the nitro group.

    4-(Benzyloxy)-2-nitrophenol: Similar structure but with a phenol ring instead of a naphthalene ring.

Uniqueness

4-(Benzyloxy)-2-nitronaphthalen-1-amine is unique due to the combination of its functional groups and the naphthalene backbone. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-nitro-4-phenylmethoxynaphthalen-1-amine

InChI

InChI=1S/C17H14N2O3/c18-17-14-9-5-4-8-13(14)16(10-15(17)19(20)21)22-11-12-6-2-1-3-7-12/h1-10H,11,18H2

InChI Key

LENNPDLPUDGLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)N)[N+](=O)[O-]

Origin of Product

United States

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